Cas no 58824-48-9 (1-(4-methylphenyl)prop-2-en-1-ol)

1-(4-methylphenyl)prop-2-en-1-ol structure
58824-48-9 structure
Product Name:1-(4-methylphenyl)prop-2-en-1-ol
CAS No:58824-48-9
MF:C10H12O
MW:148.201683044434
CID:340777
PubChem ID:10931590
Update Time:2025-11-01

1-(4-methylphenyl)prop-2-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol, a-ethenyl-4-methyl-
    • 1-(P-tolyl)prop-2-en-1-ol
    • SCHEMBL4905102
    • 58824-48-9
    • 1-(4-methylphenyl)prop-2-en-1-ol
    • EN300-1249029
    • AKOS014755351
    • 1-(4-Methylphenyl)allyl alcohol
    • CS-0267084
    • Inchi: 1S/C10H12O/c1-3-10(11)9-6-4-8(2)5-7-9/h3-7,10-11H,1H2,2H3
    • InChI Key: FYIVKNAQOIFBQW-UHFFFAOYSA-N
    • SMILES: OC(C=C)C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 148.088815002g/mol
  • Monoisotopic Mass: 148.088815002g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 20.2Ų

1-(4-methylphenyl)prop-2-en-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1337754-50mg
1-(P-tolyl)prop-2-en-1-ol
58824-48-9 98%
50mg
¥13824.00 2024-05-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1337754-100mg
1-(P-tolyl)prop-2-en-1-ol
58824-48-9 98%
100mg
¥14472.00 2024-05-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1337754-250mg
1-(P-tolyl)prop-2-en-1-ol
58824-48-9 98%
250mg
¥15120.00 2024-05-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1337754-500mg
1-(P-tolyl)prop-2-en-1-ol
58824-48-9 98%
500mg
¥15782.00 2024-05-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1337754-1g
1-(P-tolyl)prop-2-en-1-ol
58824-48-9 98%
1g
¥16452.00 2024-05-07
Enamine
EN300-1249029-0.05g
1-(4-methylphenyl)prop-2-en-1-ol
58824-48-9
0.05g
$768.0 2023-06-08
Enamine
EN300-1249029-0.1g
1-(4-methylphenyl)prop-2-en-1-ol
58824-48-9
0.1g
$804.0 2023-06-08
Enamine
EN300-1249029-0.25g
1-(4-methylphenyl)prop-2-en-1-ol
58824-48-9
0.25g
$840.0 2023-06-08
Enamine
EN300-1249029-0.5g
1-(4-methylphenyl)prop-2-en-1-ol
58824-48-9
0.5g
$877.0 2023-06-08
Enamine
EN300-1249029-1.0g
1-(4-methylphenyl)prop-2-en-1-ol
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1g
$914.0 2023-06-08

1-(4-methylphenyl)prop-2-en-1-ol Related Literature

Additional information on 1-(4-methylphenyl)prop-2-en-1-ol

Research Update on 1-(4-methylphenyl)prop-2-en-1-ol (CAS: 58824-48-9) in Chemical Biology and Pharmaceutical Applications

1-(4-methylphenyl)prop-2-en-1-ol (CAS: 58824-48-9), a chiral allylic alcohol derivative, has recently gained attention in chemical biology and pharmaceutical research due to its versatile synthetic utility and potential biological activities. This compound serves as a key intermediate in the synthesis of various pharmacologically active molecules, particularly in the development of anti-inflammatory and anticancer agents. Recent studies have explored its role in asymmetric synthesis, its metabolic pathways, and its interactions with biological targets.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness as a building block for novel COX-2 inhibitors. Researchers utilized 1-(4-methylphenyl)prop-2-en-1-ol as a chiral precursor in the synthesis of selective cyclooxygenase-2 inhibitors, achieving 92% enantiomeric excess through a novel enzymatic resolution process. The resulting compounds showed promising in vitro anti-inflammatory activity with reduced gastrointestinal side effects compared to traditional NSAIDs.

In the field of oncology, a recent Nature Communications paper (2024) reported the compound's potential as a warhead in PROTAC (proteolysis targeting chimera) development. The allylic alcohol moiety of 1-(4-methylphenyl)prop-2-en-1-ol was found to effectively engage with E3 ubiquitin ligases, facilitating targeted protein degradation. This application showed particular promise in degrading oncogenic proteins that have been traditionally difficult to target with small molecules.

Metabolic studies published in Drug Metabolism and Disposition (2023) have provided new insights into the compound's pharmacokinetic profile. Using advanced LC-MS/MS techniques, researchers identified three major metabolites in human liver microsomes, with the primary metabolic pathway involving oxidation of the allylic alcohol to the corresponding α,β-unsaturated ketone. These findings have important implications for drug design using this scaffold, particularly regarding metabolic stability optimization.

From a chemical biology perspective, recent work in ACS Chemical Biology (2024) has elucidated the compound's mechanism of action in modulating protein-protein interactions. Through hydrogen-deuterium exchange mass spectrometry (HDX-MS) and molecular dynamics simulations, researchers demonstrated that derivatives of 1-(4-methylphenyl)prop-2-en-1-ol can allosterically regulate the conformation of target proteins, particularly those involved in inflammatory signaling pathways.

The synthetic accessibility of 1-(4-methylphenyl)prop-2-en-1-ol continues to be improved, as evidenced by a 2023 Organic Process Research & Development publication describing a continuous flow synthesis method that achieves 85% yield with >99% purity. This advancement addresses previous scalability challenges and makes the compound more accessible for both research and potential industrial applications.

Looking forward, the unique structural features of 1-(4-methylphenyl)prop-2-en-1-ol, particularly its ability to serve as a versatile chiral building block while exhibiting intrinsic biological activity, position it as an important scaffold in medicinal chemistry. Ongoing research is exploring its application in targeted drug delivery systems and as a component of bifunctional pharmaceutical agents. The compound's CAS number (58824-48-9) has become increasingly prevalent in patent applications, particularly in areas of kinase inhibitor development and immunomodulatory agents.

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